1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride
Overview
Description
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C16H24ClN3O and its molecular weight is 309.83 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Compound Formation
- This compound plays a role in the synthesis of Schiff and Mannich bases of Isatin derivatives, contributing to the creation of compounds with potential pharmacological applications (Bekircan & Bektaş, 2008).
- It is involved in the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, showcasing its utility in the development of new chemical entities (Goli-Garmroodi et al., 2015).
- The compound is used in the synthesis of novel 5-chlorobenzimidazole-2-one derivatives with potential antitubercular properties (Raju, Sasidhar, & Vidyadhara, 2020).
Pharmacological Studies
- It serves as a key intermediate in the development of new anaplastic lymphoma kinase inhibitors, indicating its significance in cancer treatment research (Teffera et al., 2013).
- The compound is integral in the discovery of acyl-coenzyme A: cholesterol O-acyltransferase-1 inhibitors, showing promise in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial and Antifungal Activity
- It has been utilized in the design and synthesis of compounds with significant antibacterial and antifungal activity, demonstrating its potential in the development of new antimicrobial agents (Anisetti & Reddy, 2012).
- The compound is a part of new 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showing antimicrobial activity, further emphasizing its role in medicinal chemistry (Parmar, Sangani, Parmar, & Bhalodiya, 2018).
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-piperidin-4-ylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.ClH/c1-2-20-12-11-19-15-6-4-3-5-14(15)18-16(19)13-7-9-17-10-8-13;/h3-6,13,17H,2,7-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWRIDDXDCHTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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